Butyl Acrylate: A Comprehensive Technical Guide
Butyl Acrylate: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Core Identification: CAS Number and Molecular Formula
Executive Summary
This technical guide provides an in-depth overview of butyl acrylate (B77674), a critical monomer used extensively in the production of polymers and copolymers. This document outlines its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and an examination of its metabolic pathway. The information is curated to support researchers, scientists, and professionals in drug development and related fields by providing a consolidated resource of technical data and methodologies.
Chemical and Physical Properties
Butyl acrylate is a colorless liquid characterized by a strong, fruity odor.[1][2] It is a flammable substance with low solubility in water but is miscible with many organic solvents.[1][5] The following tables summarize the key physical and chemical properties of butyl acrylate.
Table 1: General and Physical Properties of Butyl Acrylate
| Property | Value |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Colorless liquid[1][2] |
| Odor | Strong, fruity[1][2] |
| Density | 0.89 g/mL at 20°C[2] |
| Boiling Point | 145 °C (293 °F; 418 K)[2] |
| Melting Point | -64 °C (-83 °F; 209 K)[2] |
| Flash Point | 39 °C (103 °F; 313 K)[2] |
| Autoignition Temperature | 267 °C (513 °F; 540 K)[2] |
| Vapor Pressure | 4 mmHg at 20°C[2] |
| Solubility in Water | 0.1% (20°C)[2] |
Table 2: Chemical and Safety Properties of Butyl Acrylate
| Property | Value |
| IUPAC Name | Butyl prop-2-enoate[1] |
| Synonyms | n-Butyl acrylate, Butyl ester of acrylic acid[2] |
| Explosive Limits | 1.5% - 9.9%[2] |
| Inhibitor | Often contains hydroquinone (B1673460) or its derivatives to prevent polymerization[2] |
Experimental Protocols
Synthesis of Butyl Acrylate via Acid-Catalyzed Esterification
The industrial production of butyl acrylate is primarily achieved through the acid-catalyzed esterification of acrylic acid with n-butanol.[2] Water is produced as a byproduct and is typically removed to drive the reaction to completion.
Objective: To synthesize butyl acrylate from acrylic acid and n-butanol.
Materials:
-
Acrylic Acid
-
n-Butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[6]
-
Polymerization inhibitor (e.g., hydroquinone)[6]
-
Neutralizing agent (e.g., 8% sodium hydroxide (B78521) solution)[7]
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Round-bottom flask
-
Distillation column (e.g., Vigreux)[6]
-
Condenser
-
Dean-Stark trap or equivalent for water removal
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: A round-bottom flask is charged with acrylic acid, an excess of n-butanol, a catalytic amount of p-toluenesulfonic acid, and a polymerization inhibitor.[6][7] The flask is equipped with a distillation column and a condenser set up for azeotropic removal of water.
-
Esterification: The reaction mixture is heated to reflux. The water-butanol azeotrope distills over and is collected. The organic layer from the distillate, rich in butanol, is returned to the reaction flask.[7] The reaction progress is monitored by measuring the amount of water collected.
-
Neutralization: Upon completion of the reaction, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing the crude product with an aqueous solution of sodium hydroxide.[7]
-
Purification: The organic layer is separated and washed with brine to remove any remaining water-soluble impurities. The crude butyl acrylate is then dried over anhydrous sodium sulfate.
-
Distillation: The final product is purified by vacuum distillation to remove unreacted n-butanol and other high-boiling impurities.[6]
Free-Radical Polymerization of Butyl Acrylate
Butyl acrylate is a monomer that readily undergoes free-radical polymerization to form poly(butyl acrylate). This polymer is a key component in many adhesives, coatings, and textiles.
Objective: To synthesize poly(butyl acrylate) via free-radical polymerization.
Materials:
-
Butyl acrylate monomer
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Solvent (e.g., toluene (B28343) or ethyl acetate, if performing solution polymerization)
-
Chain transfer agent (optional, to control molecular weight)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Inert gas inlet and outlet
Procedure:
-
Monomer Purification: Butyl acrylate is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: The reaction flask is charged with the purified butyl acrylate and solvent (for solution polymerization). The flask is sealed and purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Initiation: The free-radical initiator is dissolved in a small amount of the reaction solvent and injected into the reaction flask.
-
Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a set amount of time, with continuous stirring.
-
Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Signaling Pathways and Workflows
Synthesis of Butyl Acrylate
The synthesis of butyl acrylate via esterification is a well-established industrial process. The following diagram illustrates the workflow of this synthesis.
Caption: Workflow for the synthesis of butyl acrylate.
Metabolic Pathway of Butyl Acrylate
In biological systems, butyl acrylate is rapidly metabolized. The primary metabolic pathway involves hydrolysis by carboxylesterases, followed by conjugation with glutathione (B108866) or further metabolism of the resulting acrylic acid.[8][9]
Caption: Metabolic pathway of butyl acrylate.
References
- 1. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl acrylate - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ppjco.ir [ppjco.ir]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US20030220519A1 - Process for preparing butyl acrylate by direct esterification - Google Patents [patents.google.com]
- 8. Metabolic pathways of 1-butyl [3-13C]acrylate. Identification of urinary metabolites in rat using nuclear magnetic resonance and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition of n-butyl acrylate in male Fischer rats [pubmed.ncbi.nlm.nih.gov]
